molecular formula C15H20N6 B7081291 N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2,6-dimethylpyrimidin-4-amine

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2,6-dimethylpyrimidin-4-amine

Cat. No.: B7081291
M. Wt: 284.36 g/mol
InChI Key: HHHLBWQMNCXHDF-UHFFFAOYSA-N
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Description

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2,6-dimethylpyrimidin-4-amine is a synthetic compound that belongs to the class of triazole derivatives.

Properties

IUPAC Name

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2,6-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6/c1-9-7-13(18-10(2)17-9)16-8-14-19-20-15(11-3-4-11)21(14)12-5-6-12/h7,11-12H,3-6,8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHLBWQMNCXHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NCC2=NN=C(N2C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2,6-dimethylpyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a wide range of functionalized derivatives.

Mechanism of Action

The mechanism of action of N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

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